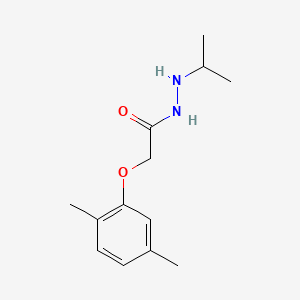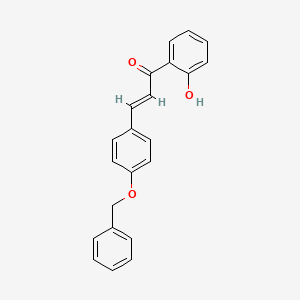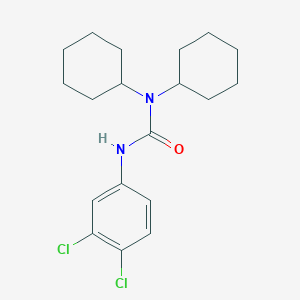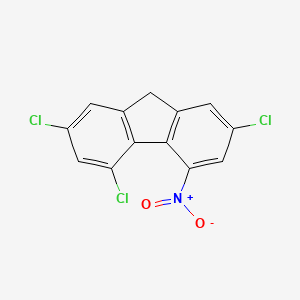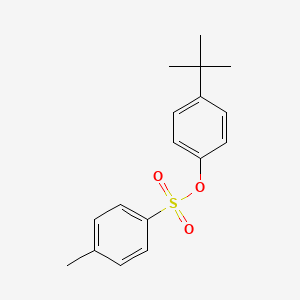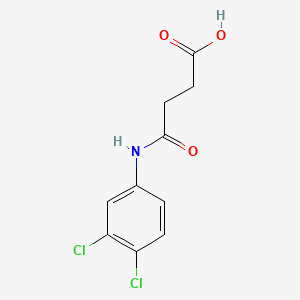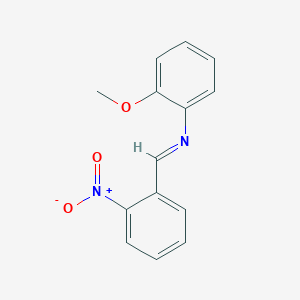
(E)-N-(2-Methoxyphenyl)-1-(2-nitrophenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Nitrobenzylidene)-O-Anisidine is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its unique structural features, which include a nitro group attached to a benzylidene moiety and an anisidine group. The compound’s molecular formula is C14H12N2O3, and it has a molecular weight of 256.26 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-Nitrobenzylidene)-O-Anisidine can be synthesized through the condensation reaction between 2-nitrobenzaldehyde and O-anisidine. The reaction typically occurs in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization .
Industrial Production Methods
Industrial production of N-(2-Nitrobenzylidene)-O-Anisidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and the product is purified using industrial-scale crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Nitrobenzylidene)-O-Anisidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of N-(2-aminobenzylidene)-O-anisidine.
Oxidation: Formation of nitroso derivatives or other oxidized products.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Nitrobenzylidene)-O-Anisidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N-(2-Nitrobenzylidene)-O-Anisidine involves its ability to form stable complexes with metal ions through coordination bonds. The compound’s nitro and anisidine groups provide sites for interaction with metal ions, leading to the formation of stable chelates. These metal complexes can exhibit various biological activities, such as antimicrobial and antioxidant effects, by interacting with cellular targets and disrupting essential biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Nitrobenzylidene)-M-Anisidine
- N-(2-Nitrobenzylidene)aniline
- N-(2-Nitrobenzylidene)dodecanehydrazide
Uniqueness
N-(2-Nitrobenzylidene)-O-Anisidine is unique due to the presence of both nitro and anisidine groups, which provide distinct chemical reactivity and coordination properties. Compared to similar compounds, it offers a unique combination of electronic and steric effects, making it valuable in various applications, including coordination chemistry and material science .
Eigenschaften
CAS-Nummer |
17064-83-4 |
|---|---|
Molekularformel |
C14H12N2O3 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-1-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O3/c1-19-14-9-5-3-7-12(14)15-10-11-6-2-4-8-13(11)16(17)18/h2-10H,1H3 |
InChI-Schlüssel |
QINSACZBFMKYFI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N=CC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




